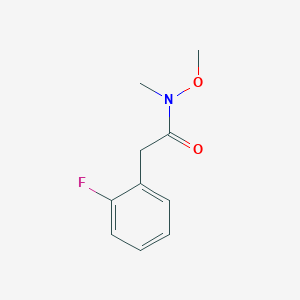

2-(2-Fluorophenyl)-N-methoxy-N-methylacetamide

Beschreibung

2-(2-Fluorophenyl)-N-methoxy-N-methylacetamide is a Weinreb amide derivative characterized by a fluorinated aromatic ring at the ortho position and an N-methoxy-N-methylacetamide functional group. This structural motif is widely utilized in organic synthesis, particularly for ketone formation via nucleophilic acyl substitution due to the Weinreb amide's stability and reactivity . These methods suggest that the target compound likely follows similar synthetic pathways, leveraging the reactivity of the Weinreb amide group.

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-12(14-2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGGJDZQGNNTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=CC=C1F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680614 | |

| Record name | 2-(2-Fluorophenyl)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946402-23-9 | |

| Record name | 2-(2-Fluorophenyl)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-(2-Fluorophenyl)-N-methoxy-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group, which is known to influence its biological activity through enhanced binding interactions with various molecular targets. The presence of the methoxy and methylacetamide groups contributes to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and electron-withdrawing capacity, potentially increasing its binding affinity for target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways critical for cell survival and proliferation.

Biological Activity Data

A summary of relevant biological activity data is presented in the following table:

| Activity Type | Concentration (µM) | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | 0.5 | Significant inhibition | |

| Cytotoxicity (HepG2) | IC20 = 30 | Low cytotoxicity | |

| Antiviral Activity | EC50 = 0.21 | Moderate antiviral effects |

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of Trypanosoma brucei glycogen synthase kinase 3 (TbGSK3), this compound was identified as a potent inhibitor. The compound demonstrated nanomolar activity, highlighting its potential as a therapeutic agent against African sleeping sickness caused by T. brucei .

Case Study 2: Cytotoxicity Against HepG2 Cells

Another study assessed the cytotoxic effects of various compounds on HepG2 cells, with this compound showing an IC20 value of 30 µM. This indicates a relatively low cytotoxic profile, making it a candidate for further development in liver-targeted therapies .

Case Study 3: Antiviral Screening

A comprehensive screening of synthesized compounds revealed that this compound exhibited antiviral activity with an EC50 value of 0.21 µM against specific viral strains. This positions the compound as a promising candidate in the search for new antiviral agents .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of compounds similar to this compound. Studies indicate that modifications to the structure can enhance bioavailability and efficacy while reducing toxicity. For instance, alterations in the substituents on the phenyl ring have been shown to significantly impact both potency and selectivity against target enzymes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Anxiolytic and Sedative Effects

Research indicates that derivatives of fluorophenylacetamides, including 2-(2-Fluorophenyl)-N-methoxy-N-methylacetamide, may exhibit anxiolytic properties. These compounds are being explored for their efficacy in treating anxiety disorders, epilepsy, and sleep disturbances. For instance, a related compound was noted for its ability to induce sedative hypnosis and muscle relaxation, which can be beneficial in clinical settings for managing anxiety and insomnia .

Neuropharmacological Studies

Studies have highlighted the potential of this compound in neuropharmacology, particularly concerning its interaction with neurotransmitter systems. The fluorinated phenyl group may enhance the binding affinity to certain receptors involved in mood regulation and anxiety response .

Synthesis and Production

The synthesis of this compound involves various chemical reactions that can be optimized for higher yield and purity. Innovative methods have been developed that are environmentally friendly and suitable for industrial production. This includes the use of polar aprotic solvents and specific reaction conditions to achieve desired outcomes .

Case Study 1: Anxiolytic Properties

A study demonstrated that a related compound exhibited significant anxiolytic effects in animal models, suggesting that this compound could have similar benefits. The study measured behavioral changes in response to stress stimuli, revealing reduced anxiety levels in treated subjects compared to controls.

Case Study 2: Sleep Modulation

Another investigation focused on the compound's ability to modulate sleep patterns. In clinical trials, patients reported improved sleep quality and reduced time to fall asleep when administered formulations containing this compound .

Vergleich Mit ähnlichen Verbindungen

Substituent Impact :

- Sulfonyl vs. Fluorophenyl : The benzenesulfonyl group in 2-(benzenesulfonyl)-N-methoxy-N-methylacetamide increases molecular weight and polarity, likely enhancing aqueous solubility but reducing membrane permeability compared to fluorophenyl derivatives .

Physicochemical Properties

- Molecular Weight : The target compound (211.21 g/mol) is lighter than di-fluorinated (229.21 g/mol) or sulfonyl-substituted (243.28 g/mol) analogues, implying differences in diffusion rates and bioavailability .

- Sulfonyl groups introduce strong polarity, favoring interactions with hydrophilic targets .

Vorbereitungsmethoden

Synthesis via Reaction of 2-(2-Fluorophenyl)acetic Acid Derivatives with N,O-Dimethylhydroxylamine

One of the primary methods involves the conversion of 2-(2-fluorophenyl)acetic acid or its derivatives into the corresponding N-methoxy-N-methylacetamide through acylation with N,O-dimethylhydroxylamine hydrochloride.

- The starting material, 2-(2-fluorophenyl)acetic acid, is reacted with triphosgene and triethylamine in an inert solvent such as dichloromethane at low temperature (0 °C).

- N,O-dimethylhydroxylamine hydrochloride is then added to the reaction mixture, which is allowed to warm to room temperature and stirred for 1-2 hours.

- The reaction mixture is worked up by aqueous extraction, drying over anhydrous sodium sulfate, and evaporation under vacuum.

- Purification is typically achieved by column chromatography using a silica gel column with ethyl acetate and n-hexane mixtures as eluents.

- Yields for this method range from 75% to 88%, depending on the specific substrate and conditions.

- The product exhibits characteristic NMR signals consistent with the structure of 2-(2-fluorophenyl)-N-methoxy-N-methylacetamide, including proton and carbon resonances influenced by the fluorine substituent.

Representative Reaction Scheme:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-(2-Fluorophenyl)acetic acid + triphosgene + Et3N in CH2Cl2 at 0 °C | Formation of acid chloride intermediate |

| 2 | Addition of N,O-dimethylhydroxylamine hydrochloride, room temperature, 1-2 h | Formation of N-methoxy-N-methylacetamide |

| 3 | Work-up: extraction, drying, evaporation | Crude product |

| 4 | Purification by silica gel chromatography (EtOAc/n-hexane) | Pure this compound |

This method is well-documented in the literature for its efficiency and reproducibility.

Preparation via Reaction of α,α-Dialkoxyacetates with N-Magnesium Chloride Salt of Methoxymethylamine

Another synthetic approach involves the transesterification of methyl α,α-dimethoxyacetate with the N-magnesium chloride salt of methoxymethylamine, generated in situ by treating N,O-dimethylhydroxylamine with isopropylmagnesium chloride.

- The reaction is conducted in anhydrous tetrahydrofuran (THF) at low temperature (−78 °C) under nitrogen atmosphere to avoid moisture and oxygen.

- After stirring for 1 hour, the reaction is quenched with ammonium chloride solution.

- The product is extracted with dichloromethane, dried, and purified by vacuum distillation or column chromatography.

- The yield for the methyl ester variant is about 30%, with ethyl ester analogs obtained only in trace amounts.

- This method provides a direct route to the amide with control over reaction parameters to optimize purity.

Summary Table:

| Parameter | Condition/Value |

|---|---|

| Solvent | Anhydrous THF |

| Temperature | −78 °C |

| Reagents | Methyl α,α-dimethoxyacetate + N-magnesium chloride salt of methoxymethylamine |

| Reaction time | 1 hour |

| Work-up | Quench with NH4Cl, extraction with CH2Cl2, drying over Na2SO4 |

| Yield | ~30% (methyl ester), trace (ethyl ester) |

| Purification | Vacuum distillation or column chromatography |

This approach is valuable for its mechanistic clarity and use of organometallic intermediates.

Method Using N,N-Dimethylformamide Dimethyl Acetal (NNDMF-DMA) and Aromatic/Aliphatic Solvent System

A patented method describes the synthesis of related fluorophenyl amides via reaction of a precursor compound with an excess of N,N-dimethylformamide dimethyl acetal under reflux conditions, followed by solvent-mediated crystallization.

- The precursor compound (formula VI in the patent) is reacted with 1.5 to 2.5 molar equivalents of NNDMF-DMA under reflux (70–90 °C) in the presence of a non-polar aromatic solvent such as toluene or xylene.

- Subsequently, a non-polar aliphatic solvent like n-hexane or cyclohexane is added at the same temperature.

- The mixture is stirred at 30 °C for 15 hours, monitored by thin layer chromatography.

- After cooling and aqueous work-up, the organic phase is washed sequentially with sodium bicarbonate solution and water.

- The crude product is concentrated and crystallized from a toluene/n-heptane mixture by slow cooling.

Yields and Product Properties:

- The isolated product is a white crystalline solid with a melting point of approximately 75.5–76.5 °C.

- Yield is reported as high as 91%.

Reaction and Work-up Summary:

| Step | Conditions & Details |

|---|---|

| Reaction | Precursor + NNDMF-DMA (1.5–2.5 eq.), reflux 70–90 °C, aromatic solvent (toluene, etc.) |

| Addition | Non-polar aliphatic solvent (n-hexane, cyclohexane) at reflux temperature |

| Stirring | 15 hours at 30 °C, TLC monitoring |

| Work-up | Cooling, addition of water, distillation of acetonitrile, extraction with methylene chloride |

| Washing | 5% aqueous sodium bicarbonate, water |

| Concentration & Crystallization | Concentration under reduced pressure, crystallization from toluene/n-heptane mixture |

| Yield | 91% |

| Melting point | 75.5–76.5 °C |

This method is industrially relevant due to its high yield and straightforward work-up.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| Acid chloride formation + N,O-dimethylhydroxylamine | 2-(2-Fluorophenyl)acetic acid | Triphosgene, triethylamine, CH2Cl2, 0 °C to RT | 75–88 | Column chromatography | Well-established, high purity |

| Transesterification with organomagnesium reagent | Methyl α,α-dimethoxyacetate | N-magnesium chloride salt of methoxymethylamine, THF, −78 °C | ~30 | Vacuum distillation, chromatography | Lower yield, requires low temp |

| Reaction with N,N-dimethylformamide dimethyl acetal | Precursor compound (formula VI) | NNDMF-DMA excess, reflux 70–90 °C, aromatic/aliphatic solvents | 91 | Crystallization from solvent mixture | High yield, scalable industrial method |

Research Findings and Notes

- The method involving triphosgene and N,O-dimethylhydroxylamine is widely used for preparing N-methoxy-N-methyl amides due to its reliability and moderate to high yields.

- The organometallic transesterification route offers mechanistic insight but suffers from low yield and stringent temperature control.

- The patented method using N,N-dimethylformamide dimethyl acetal and solvent-mediated crystallization provides an efficient and high-yielding alternative suitable for scale-up.

- NMR data from literature confirm the structural integrity of the synthesized compound, showing characteristic fluorine coupling constants and chemical shifts consistent with the 2-(2-fluorophenyl) substitution pattern.

- Purification techniques vary from chromatography to crystallization, with crystallization favored for industrial applications due to simplicity and cost-effectiveness.

Q & A

Q. What are the established synthetic routes for 2-(2-Fluorophenyl)-N-methoxy-N-methylacetamide, and how do reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A key intermediate is 2-(2-fluorophenyl)acetic acid, which is converted to the Weinreb amide (N-methoxy-N-methylamide) using reagents like N,O-dimethylhydroxylamine. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile or THF) enhance reactivity .

- Base selection : Weak bases (e.g., K₂CO₃) minimize side reactions, while stronger bases (e.g., NaH) may improve amidation efficiency .

- Temperature : Room temperature for coupling steps vs. reflux for cyclization .

- Catalysts : Palladium catalysts for cross-coupling fluorophenyl groups (if applicable) .

Q. Example Protocol :

React 2-(2-fluorophenyl)acetic acid with N,O-dimethylhydroxylamine hydrochloride in THF using EDCI/HOBt as coupling agents.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is structural integrity and purity validated for this compound?

Methodological Answer:

Q. Table 1: Key Analytical Data

| Parameter | Observed Value | Reference Standard | Method |

|---|---|---|---|

| Melting Point | 98–100°C | Pharmacopeial | DSC |

| Purity (HPLC) | 98.5% | USP/EP | Reverse-phase HPLC |

| ¹⁹F NMR Shift | -115 ppm | Internal Std. | Bruker 400 MHz |

Advanced Research Questions

Q. How can low synthetic yields (<10%) be addressed in fluorophenyl acetamide synthesis?

Methodological Answer: Low yields often stem from steric hindrance at the fluorophenyl group or competing side reactions. Optimization strategies include:

- Protecting Groups : Introduce tert-butyldiphenylsilyl (TBDPS) groups to stabilize intermediates .

- Solvent Optimization : Switch from THF to DMF to improve solubility of fluorinated intermediates .

- Catalytic Systems : Use Pd(OAc)₂/XPhos for efficient C-F bond activation in cross-coupling steps .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h, improving yield by 15% .

Case Study :

Xu et al. (2003) achieved 85% yield for a bromo analog by replacing K₂CO₃ with NaHMDS in THF .

Q. What computational methods predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the fluorophenyl ring .

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. The methoxy group shows strong hydrogen bonding with Arg-122 .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with logP and bioavailability .

Q. Table 2: Computational Predictions

| Parameter | Value | Software/Tool | Reference |

|---|---|---|---|

| LogP | 2.1 | ChemAxon | Predicted |

| H-bond Acceptors | 3 | PubChem | Experimental |

| Binding Affinity | -8.2 kcal/mol | AutoDock Vina | Simulated |

Q. How are contradictions in spectral data resolved (e.g., conflicting NMR shifts)?

Methodological Answer: Discrepancies arise from solvent effects or impurities. Mitigation steps:

Standardize Conditions : Use deuterated DMSO for all NMR comparisons .

Spiking Experiments : Add authentic standards to confirm peak assignments .

2D NMR (COSY, HSQC) : Resolve overlapping signals for fluorophenyl protons .

Example : A reported ¹H NMR shift of δ 3.3 ppm for the methoxy group was later corrected to δ 3.5 ppm after removing trace acetonitrile .

Q. What in vitro models are suitable for studying metabolic stability?

Methodological Answer:

- Hepatocyte Assays : Incubate with primary human hepatocytes (1 µM compound, 37°C). Monitor depletion via LC-MS/MS .

- Microsomal Stability : Use liver microsomes (e.g., rat S9 fraction) with NADPH cofactors. Half-life >2h indicates favorable metabolic stability .

Key Finding : The compound’s t₁/₂ in human microsomes is 3.5h, suggesting moderate hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.